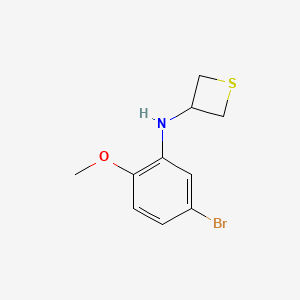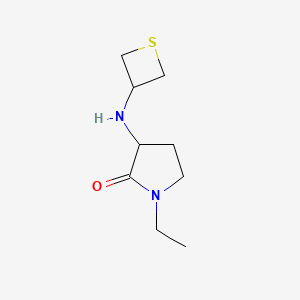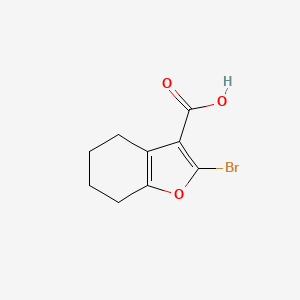
2-Bromo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid is a chemical compound that belongs to the benzofuran family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid typically involves the bromination of tetrahydrobenzofuran derivatives followed by carboxylation. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and carboxylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or aldehydes, depending on the reducing agent used.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts such as palladium or copper.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, typically in anhydrous solvents.
Major Products:
Substitution: Amino or thio derivatives of the original compound.
Oxidation: Ketones or aldehydes derived from the benzofuran ring.
Reduction: Alcohols or aldehydes from the carboxylic acid group.
Scientific Research Applications
2-Bromo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.
Biological Studies: The compound is used in studies investigating the biological activities of benzofuran derivatives, including their effects on various cellular pathways and targets.
Materials Science: It is utilized in the synthesis of novel materials with unique electronic and optical properties, which can be applied in sensors and electronic devices.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
4-Oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid: Similar structure but with a ketone group instead of a bromine atom.
2-Bromo-4,5,6,7-tetrahydrobenzothiazole-6-carboxylic acid: Contains a sulfur atom in place of the oxygen in the benzofuran ring.
Uniqueness: 2-Bromo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid is unique due to its specific combination of a bromine atom and a carboxylic acid group on the benzofuran ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
1420793-39-0 |
|---|---|
Molecular Formula |
C9H9BrO3 |
Molecular Weight |
245.07 g/mol |
IUPAC Name |
2-bromo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C9H9BrO3/c10-8-7(9(11)12)5-3-1-2-4-6(5)13-8/h1-4H2,(H,11,12) |
InChI Key |
OZEUATGMGDKQBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(O2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12996269.png)
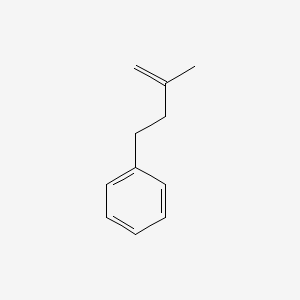
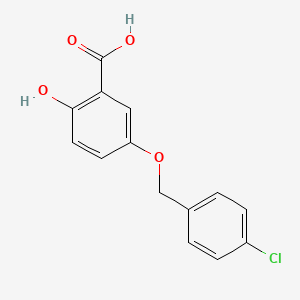
![4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12996285.png)
![tert-Butyl (S)-3-hydroxy-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12996290.png)
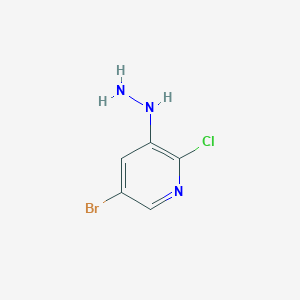
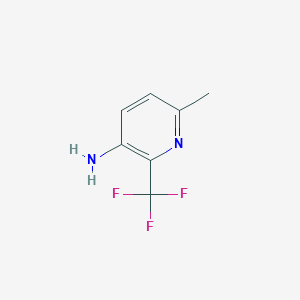
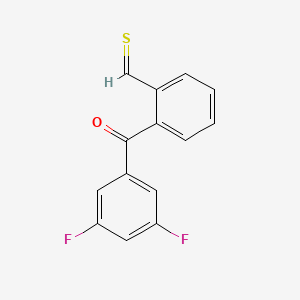
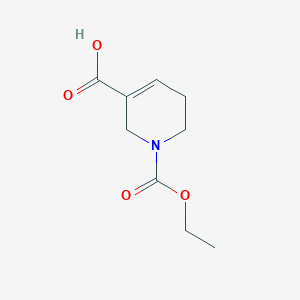
![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine](/img/structure/B12996318.png)

![1-(2,4-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B12996322.png)
